REACTION_CXSMILES
|
[CH:1]1([CH2:4][O:5][C:6]2[CH:11]=[C:10]([CH3:12])[C:9]([N+:13]([O-])=O)=[CH:8][C:7]=2[CH3:16])[CH2:3][CH2:2]1.C(O)(=O)C>[Fe].O>[CH:1]1([CH2:4][O:5][C:6]2[C:7]([CH3:16])=[CH:8][C:9]([NH2:13])=[C:10]([CH3:12])[CH:11]=2)[CH2:2][CH2:3]1
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Name
|
1-cyclopropylmethoxy-2,5-dimethyl-4-nitrobenzene
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Quantity
|
1.73 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)COC1=C(C=C(C(=C1)C)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
2.18 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 80° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to around room temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
ethyl acetate was added
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
EXTRACTION
|
Details
|
The filtrate was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the organic layer was washed with water and saturated salt water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)COC1=CC(=C(C=C1C)N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.84 g | |
YIELD: CALCULATEDPERCENTYIELD | 56.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |